Comprehensive Technical Guide on 7-Aminoquinoxalin-2(3H)-one: Physicochemical Profiling, Synthesis, and Target Engagement
Comprehensive Technical Guide on 7-Aminoquinoxalin-2(3H)-one: Physicochemical Profiling, Synthesis, and Target Engagement
Executive Summary
In the landscape of modern drug discovery, nitrogen-containing heterocycles form the backbone of targeted therapeutics. 7-Aminoquinoxalin-2(3H)-one (also indexed as 7-amino-2(1H)-quinoxalinone) is a privileged bicyclic scaffold widely utilized in the development of kinase inhibitors, fluorescent probes, and antitumor agents such as XK469 analogs [1].
As a Senior Application Scientist, I have observed that the successful integration of this scaffold into a drug pipeline requires an intimate understanding of its tautomeric behavior, precise mass spectrometric signature, and chemoselective reactivity. This whitepaper provides an authoritative, self-validating framework for the synthesis, characterization, and biological application of 7-aminoquinoxalin-2(3H)-one.
Physicochemical Profiling & Exact Mass Determination
Accurate mass determination is the cornerstone of high-resolution mass spectrometry (HRMS) workflows, particularly in metabolomics and pharmacokinetic (PK) tracking. The exact monoisotopic mass is derived from the most abundant isotopes of its constituent elements (C=12.0000, H=1.0078, N=14.0031, O=15.9949).
For 7-aminoquinoxalin-2(3H)-one (Formula: C₈H₇N₃O), the exact mass is calculated as 161.0589 Da [2]. In positive electrospray ionization (ESI+), the expected protonated precursor ion [M+H]⁺ will appear at m/z 162.0667.
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Name | 7-Aminoquinoxalin-2(3H)-one | Tautomerizes with 7-amino-2-quinoxalinol. |
| CAS Registry Number | 98555-00-1 | Unique identifier for regulatory compliance [2]. |
| Molecular Formula | C₈H₇N₃O | Dictates isotopic distribution patterns. |
| Molecular Weight | 161.16 g/mol | Used for bulk stoichiometric calculations. |
| Exact Mass (Monoisotopic) | 161.0589 Da | Critical for HRMS mass defect filtering [3]. |
| Topological Polar Surface Area | 67.5 Ų | Optimal for membrane permeability (Rule of 5). |
| H-Bond Donors / Acceptors | 2 / 2 | Drives kinase hinge-region binding affinity. |
Structural Biology & Pharmacophore Dynamics
The quinoxalinone core is a classic bioisostere for naturally occurring purines. The exocyclic amine at the 7-position and the lactam motif at the 2/3-position create a highly specific hydrogen-bonding network. When targeting the ATP-binding pocket of tyrosine kinases (e.g., Syk or Src), the lactam NH acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.
Figure 1: Pharmacodynamic pathway of 7-aminoquinoxalin-2(3H)-one kinase inhibition.
Validated Synthesis & Purification Protocol
To ensure high fidelity in downstream biological assays, the synthesis must avoid heavy metal contamination and over-reduction. The following protocol details the chemoselective reduction of 7-nitroquinoxalin-2(1H)-one to the target amine.
Step-by-Step Methodology
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Substrate Solvation : Dissolve 1.0 eq of 7-nitroquinoxalin-2(1H)-one in anhydrous ethanol (0.1 M concentration).
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Causality: Anhydrous ethanol is chosen over methanol to minimize the risk of transesterification if ester-containing side chains are present in complex analogs, and it provides optimal solubility for the nitro precursor.
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Catalyst Addition : Purge the reaction flask with argon gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).
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Causality: Pd/C is highly pyrophoric when dry and exposed to oxygen. The argon displacement is a critical safety measure that prevents solvent vapor ignition.
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Chemoselective Reduction : Evacuate the argon and introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at 25°C for 4 hours.
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Causality: A mild pressure of 1 atm is sufficient to reduce the nitro group. Applying higher pressures (e.g., via a Parr shaker) risks the over-reduction of the pyrazine ring within the quinoxaline core, leading to unwanted tetrahydroquinoxaline byproducts.
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Filtration & Quenching : Flush the system with argon to displace H₂. Filter the mixture through a tightly packed Celite pad.
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Causality: Celite efficiently traps the fine particulate Pd/C. Removing all trace palladium is mandatory, as residual heavy metals can cause false positives in sensitive enzymatic assays (e.g., kinase profiling).
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Crystallization : Concentrate the filtrate in vacuo. Recrystallize the crude solid from a 9:1 mixture of water and ethanol to yield pure 7-aminoquinoxalin-2(3H)-one as a pale yellow solid.
Figure 2: Self-validating synthesis and characterization workflow for the quinoxalinone scaffold.
Analytical Characterization Workflow
A robust protocol must be a self-validating system. To confirm the success of the synthesis and the structural integrity of the 7-aminoquinoxalin-2(3H)-one, execute the following analytical checks:
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LC-HRMS (ESI+) : Inject a 1 µg/mL sample into a C18 column coupled to a Time-of-Flight (TOF) mass spectrometer.
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Validation Gate: The presence of a sharp peak with an m/z of 162.0667 ± 5 ppm confirms the exact mass. If the mass is 192.04 (unreacted nitro) or 164.08 (over-reduced ring), the synthesis has failed and must be aborted.
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¹H NMR (DMSO-d₆ with D₂O Exchange) : Acquire a standard proton spectrum, then add a drop of D₂O and re-acquire.
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Validation Gate: The broad singlets corresponding to the primary amine (-NH₂, ~5.5 ppm) and the lactam amide (-NH, ~12.0 ppm) will rapidly exchange with deuterium and disappear from the spectrum. This causality-driven technique unambiguously differentiates the exchangeable heteroatom protons from the static aromatic protons of the quinoxaline core, validating the structural connectivity.
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References
- Title: Design, Synthesis, and Biological Evaluation of Analogues of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469)
- Title: 2(1H)
- Title: 2-Quinoxalinone 1196-57-2 wiki Source: Guidechem URL
